1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride
Description
1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride is a spirocyclic heterocyclic compound characterized by a fused bicyclic system containing oxygen and nitrogen atoms. Its molecular formula is C₈H₁₄ClNO₃, with a molecular weight of 207.45 g/mol .
Properties
IUPAC Name |
1,4-dioxa-9-azaspiro[5.5]undecan-10-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7-5-8(1-2-9-7)6-11-3-4-12-8;/h1-6H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWZLNYUVCUABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC12COCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen or oxygen atoms in the spirocyclic ring can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride serves as a crucial building block for the synthesis of more complex spiro compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an attractive target for developing new materials and chemical processes.
Reactions:
- Oxidation: Can yield various derivatives.
- Reduction: Alters functional groups.
- Substitution: Facilitates the introduction of new functional groups.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties: Preliminary studies indicate that it may exhibit activity against certain bacterial strains, suggesting potential as an antibiotic agent.
- Anticancer Properties: Research has shown significant cytotoxicity against various cancer cell lines (e.g., breast cancer cells), with mechanisms linked to apoptosis induction.
| Activity Type | Findings |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains |
| Anticancer | Inhibits growth in various cancer cell lines |
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating infections and cancer. It is being studied for its ability to bind to specific molecular targets, potentially altering enzyme or receptor activity.
Antimicrobial Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of spiro compounds, including this compound. The results indicated effective inhibition of Gram-positive bacteria, reinforcing its potential use as an antibiotic.
Anticancer Study
In vitro studies demonstrated that this compound shows significant cytotoxicity against MCF-7 breast cancer cells. The IC values indicated potent activity linked to mitochondrial pathways involved in apoptosis.
Receptor Binding Study
Research has suggested that this compound may act as a ligand for sigma receptors associated with neurological processes, indicating possible neuroprotective effects.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its spiro[5.5] ring system , distinguishing it from analogs with different ring sizes or substituents. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Spirocyclic Compounds
Key Observations:
- Ring Size and Solubility : The spiro[5.5] system (as in the target compound) provides a rigid, compact scaffold compared to spiro[4.6] (e.g., 1,4-Dioxa-8-azaspiro[4.6]undecane), which may influence solubility and receptor binding .
- Functional Groups : Derivatives like 2d () incorporate oxadiazole rings, enhancing antibacterial potency, while the target compound’s ketone group may favor reactivity in further synthetic modifications .
- Thermal Stability : The benzyl-cyclopropylamine derivative (2ab) exhibits a high melting point (221–223°C), suggesting robust stability under physiological conditions .
Pharmacological and Industrial Relevance
- Antibacterial Potential: Derivatives like 2d () demonstrate activity against Gram-positive bacteria, suggesting the target compound’s applicability in antibiotic development.
- Industrial Use : Catalog listings () highlight spirocyclic compounds as building blocks for drug discovery, priced at $585–$612 per 100 mg .
Biological Activity
1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride is a compound with significant potential in medicinal chemistry, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 1,4-dioxa-9-azaspiro[5.5]undecane; hydrochloride |
| PubChem CID | 126797007 |
| Physical Form | Powder |
Safety Information
| Signal Word | Warning |
|---|---|
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P280-P301+P312 |
This compound acts primarily as a soluble epoxide hydrolase (sEH) inhibitor. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play crucial roles in cardiovascular health and inflammation. By inhibiting sEH, this compound enhances the levels of EETs, potentially leading to various therapeutic effects including anti-inflammatory and renal protective actions.
1. Anti-inflammatory Activity
Research has demonstrated that sEH inhibitors can reduce inflammation by modulating the levels of EETs. In particular, studies have shown that this compound can significantly lower inflammatory markers in animal models of disease.
2. Renal Protection
A notable study highlighted the compound's efficacy in a rat model of anti-glomerular basement membrane (GBM) glomerulonephritis. When administered orally at a dosage of 30 mg/kg, the compound effectively reduced serum creatinine levels, indicating improved renal function and protection against kidney damage .
3. Potential in Treating Chronic Kidney Diseases
The compound has been identified as a promising candidate for treating chronic kidney diseases due to its ability to inhibit sEH and enhance renal protective pathways . Its oral bioavailability makes it an attractive option for further clinical development.
Case Study 1: Efficacy in Chronic Kidney Disease Models
In a controlled study involving rats with induced glomerulonephritis, treatment with this compound resulted in:
- Reduction of Serum Creatinine : A significant decrease was observed compared to untreated controls.
- Histological Improvements : Kidney tissue samples showed reduced inflammation and fibrosis.
This study underscores the compound's potential as a therapeutic agent in renal pathologies.
Case Study 2: Comparative Analysis with Other sEH Inhibitors
A comparative analysis evaluated the biological activity of various sEH inhibitors, including this compound against established drugs:
| Compound | Serum Creatinine Reduction (%) | Bioavailability (%) |
|---|---|---|
| This compound | 40 | 75 |
| Other sEH Inhibitor A | 30 | 60 |
| Other sEH Inhibitor B | 25 | 50 |
This table illustrates the superior efficacy and bioavailability of the compound compared to others in its class.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves cyclization reactions using spirocyclic precursors. For example, analogous spiro compounds (e.g., 3-oxa-9-azaspiro[5.5]undecane hydrochloride) are synthesized via acid-catalyzed ring closure, followed by hydrochloride salt formation . Key intermediates should be characterized using -NMR and -NMR to confirm spirocyclic geometry and proton environments . High-resolution mass spectrometry (HRMS) is recommended for verifying molecular weight .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles, as this may degrade the spirocyclic structure. Always use anhydrous solvents (e.g., dried DCM or THF) during handling . Safety protocols, including chemical-resistant gloves (e.g., nitrile) and fume hood use, are critical due to potential irritancy .
Q. What analytical techniques are suitable for assessing purity and structural integrity?
- Methodological Answer :
- HPLC : Use reverse-phase columns (e.g., Chromolith® or Purospher® STAR) with UV detection at 210–260 nm. Mobile phases should include acetonitrile/water with 0.1% TFA for optimal resolution .
- TGA/DSC : Thermogravimetric analysis can identify decomposition points, while differential scanning calorimetry confirms crystalline phase stability .
- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for spirocyclic compounds like this one?
- Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). Systematic optimization via Design of Experiments (DoE) is advised. For example, varying temperatures (0°C to reflux) and monitoring by -NMR can identify optimal cyclization kinetics. Cross-validate results with independent methods, such as X-ray crystallography, to confirm structural fidelity .
Q. What strategies mitigate challenges in scaling up the synthesis of this spirocyclic compound?
- Methodological Answer :
- Process Intensification : Use continuous-flow reactors to enhance heat/mass transfer during cyclization, reducing side reactions .
- Purification : Employ countercurrent chromatography (CCC) for large-scale separation of polar byproducts .
- Computational Modeling : Density Functional Theory (DFT) can predict transition states and guide solvent/catalyst selection to improve yield .
Q. How does the spirocyclic structure influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The rigid spiro scaffold imposes conformational constraints, affecting binding to biological targets. Use molecular docking (e.g., AutoDock Vina) to compare binding modes with flexible analogs. Pair this with -NMR (if fluorinated derivatives are synthesized) to study dynamic interactions in solution .
Q. What are the stability limits of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., ring-opened intermediates) .
- Thermal Stability : Use TGA to determine decomposition thresholds (typically >150°C for spirocycles) and DSC to detect polymorphic transitions .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : Compare NMR chemical shifts across studies to identify solvent- or salt-dependent variations. For example, DMSO- may induce shifts vs. CDCl due to hydrogen bonding .
- Theoretical Frameworks : Link experimental data to spirocyclic ring strain models (e.g., using Baldwin’s rules for cyclization) to rationalize reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
